molecular formula C9H11N3O3 B7979756 2-(4-oxo-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-2-yl)acetic acid

2-(4-oxo-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-2-yl)acetic acid

Cat. No.: B7979756
M. Wt: 209.20 g/mol
InChI Key: KVTQRKPEBJTCOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound identified by the PubChem 2-(4-oxo-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-2-yl)acetic acid is a chemical entity with unique properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 2-(4-oxo-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-2-yl)acetic acid would likely involve scaling up the laboratory synthesis methods. This could include the use of large reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, often using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles are used under specific conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxygenated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

2-(4-oxo-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-2-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: The compound may be studied for its biological activity and potential therapeutic effects.

    Medicine: Research may explore its use in drug development or as a diagnostic tool.

    Industry: It could be used in the production of materials, chemicals, or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 2-(4-oxo-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-2-yl)acetic acid exerts its effects involves interactions at the molecular level. It may target specific enzymes, receptors, or pathways within biological systems. The exact molecular targets and pathways would depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 2-(4-oxo-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-2-yl)acetic acid can be identified based on structural similarities and functional groups. Examples include other organic molecules with comparable chemical properties and reactivity.

Properties

IUPAC Name

2-(4-oxo-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c13-7-4-6(5-8(14)15)11-9-10-2-1-3-12(7)9/h4H,1-3,5H2,(H,10,11)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTQRKPEBJTCOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2NC(=CC(=O)N2C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN=C2NC(=CC(=O)N2C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.